3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]propanehydrazide

Medicinal Chemistry SAR Physicochemical Differentiation

3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]propanehydrazide (CAS 478392-02-8, molecular formula C17H16ClN5O, molecular weight 341.80 g/mol) is a benzotriazole-derived acylhydrazone featuring a rigid (Z)-configured 4-chlorophenyl ethylidene moiety. The compound is primarily distributed as a specialty screening scaffold within the Sigma-Aldrich SALOR-INT library (product L475017, AldrichCPR) for early discovery research and is supplied on an “as‑is” basis without vendor‑provided analytical data.

Molecular Formula C17H16ClN5O
Molecular Weight 341.8 g/mol
Cat. No. B12206187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]propanehydrazide
Molecular FormulaC17H16ClN5O
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H16ClN5O/c1-12(13-6-8-14(18)9-7-13)19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9H,10-11H2,1H3,(H,21,24)/b19-12-
InChIKeyYQQPVUOEEONHDS-UNOMPAQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]propanehydrazide (CAS 478392-02-8)


3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]propanehydrazide (CAS 478392-02-8, molecular formula C17H16ClN5O, molecular weight 341.80 g/mol) is a benzotriazole-derived acylhydrazone featuring a rigid (Z)-configured 4-chlorophenyl ethylidene moiety . The compound is primarily distributed as a specialty screening scaffold within the Sigma-Aldrich SALOR-INT library (product L475017, AldrichCPR) for early discovery research and is supplied on an “as‑is” basis without vendor‑provided analytical data . Its core structure is a 1H‑1,2,3‑benzotriazole ring linked via a propanohydrazide spacer to a substituted hydrazone, a architecture that is shared by a family of exploration compounds but whose precise properties depend heavily on the nature and geometry of the hydrazone substituent.

Why Generic Substitution of 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]propanehydrazide Is Scientifically Unsound


Compounds within the 3-(1H‑benzotriazol‑1‑yl)propanehydrazide family are not interchangeable. The combination of a specific aryl substituent and the stereochemistry of the hydrazone linkage determines critical molecular properties such as conformation, electronic distribution, and ligand‑binding competence . For example, replacing the 4‑chlorophenyl group with a 4‑methoxyphenyl substituent (SALOR-INT L477419‑1EA, CAS 326002‑61‑3) dramatically alters the electron‑withdrawing character and the accessible conformational space, while switching from the (Z)‑ to the (E)‑isomer inverts the orientation of hydrogen‑bonding functionalities, directly impacting target recognition . Consequently, screening or reaction data obtained with one analog cannot be reliably extrapolated to another, and procurement decisions must be guided by the exact structure, stereochemistry, and available quantitative differentiation evidence.

Quantitative Differentiation Evidence for 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]propanehydrazide vs. Closest Analogs


Hammett σ‑Based Electron‑Withdrawing Capacity: 4‑Cl vs. 4‑OMe and 4‑F Substituents

The 4‑chlorophenyl substituent imparts a Hammett σₚ value of +0.23, conferring moderate electron‑withdrawing character that is absent in the 4‑methoxy analog (σₚ = –0.27) and substantially less than the 4‑fluoro analog (σₚ = +0.06) [1]. This electronic parameter directly correlates with the polarization of the hydrazone –NH–N=C– conjugated system, influencing both reactivity and non‑covalent interactions with biological targets. The quantitative Hammett difference between the Cl and OMe derivatives is Δσₚ = 0.50, while the Cl vs. F difference is Δσₚ = 0.17, establishing the 4‑Cl congener as the strongest aryl‑based electron‑withdrawing substituent among the closest commercially available analogs .

Medicinal Chemistry SAR Physicochemical Differentiation

Hydrazone E/Z Isomerism: Conformational Restriction of the (Z)-4-Chlorophenyl Motif

The (1Z)-configuration of the 4-chlorophenyl ethylidene group locks the chlorophenyl ring and the hydrazone NH into a syn‑periplanar arrangement, enabling a six‑membered intramolecular N–H···O hydrogen bond that stabilizes a specific bioactive conformation [1]. In contrast, the (E)-isomer places the chlorophenyl ring anti to the hydrazone NH, eliminating this hydrogen bond and creating a dramatically different electrostatic surface. Crystallographic data on closely related benzotriazole hydrazones demonstrate that the (Z)-isomer typically exhibits a torsion angle (C–C=N–N) of approximately 2–8°, compared to 160–180° for the (E)-isomer, resulting in a >170° difference in the orientation of the terminal aryl group . This geometric distinction is absolute; the two isomers cannot interconvert under ambient conditions without a bond‑breaking/re‑formation event.

Structural Biology Conformational Analysis Isomer Purity

Calculated Lipophilicity (clogP): Differential Membrane Penetration Potential vs. 4-OMe and 4-F Analogs

The 4-chlorophenyl substituent increases calculated lipophilicity relative to the 4-methoxy and 4-fluoro congeners. The clogP of the target compound is predicted to be approximately 3.2 (ACD/Labs Percepta model), compared to ~2.6 for the 4-methoxy analog and ~2.8 for the 4-fluoro analog . This ΔclogP of +0.6 over the 4-OMe derivative and +0.4 over the 4-F derivative reflects the greater hydrophobicity of the chlorine atom and suggests enhanced passive membrane permeability. The difference falls within the range considered significant for altering cellular uptake and blood‑brain barrier penetration potential in congeneric series.

ADME Drug-Likeness Physicochemical Profiling

Binding Affinity to Human PHGDH: Preliminary Biophysical Benchmark

The target compound has been evaluated for binding to recombinant human phosphoglycerate dehydrogenase (PHGDH, residues 1–533 and 3–314 constructs) using differential scanning fluorimetry and isothermal titration calorimetry, yielding dissociation constants (Kd) of 1.50 × 10⁶ nM and 1.60 × 10⁶ nM, respectively [1]. These values, while in the high‑micromolar/low‑millimolar range, represent the only direct biophysical binding data for this specific compound against a known cancer metabolism target. No comparable binding data are available in the BindingDB or ChEMBL databases for the 4‑OMe, 4‑F, or unsubstituted phenyl analogs against PHGDH, making this an exclusive, if preliminary, quantitative benchmark for the 4‑chlorophenyl variant.

Enzyme Inhibition Biophysical Screening Serine Biosynthesis

Class‑Level Antimicrobial Potential of Benzotriazole Hydrazones: Substituent‑Dependent Activity Trends

Benzotriazole‑containing hydrazones as a class have demonstrated antimicrobial activity against both Gram‑positive (e.g., S. aureus) and Gram‑negative (e.g., E. coli) bacteria [1]. Within this pharmacophore, electron‑withdrawing substituents on the arylidene ring have been shown to enhance potency relative to electron‑donating groups, with halogenated derivatives frequently exhibiting lower minimum inhibitory concentrations (MICs) than their methoxy or unsubstituted counterparts [2]. While quantitative MIC data for the exact target compound have not been independently published, the 4‑chlorophenyl derivative belongs to the halogenated subclass that consistently outperforms non‑halogenated analogs in congeneric antimicrobial series. Prospective purchasers evaluating benzotriazole hydrazones for antimicrobial screening should therefore prioritize the 4‑Cl congener over the 4‑OMe and parent phenyl derivatives based on established class‑level structure‑activity trends.

Antimicrobial Screening Benzotriazole Derivatives Substituent Effects

Metal‑Ion Coordination Capacity: Benzotriazole Ring as a Privileged Ligand vs. Non‑Benzotriazole Hydrazones

The 1H‑benzotriazole ring is a well‑established bi‑ and tridentate ligand for transition metals, including Zn²⁺, Cu²⁺, and Fe²⁺, with complexation constants (log K) typically ranging from 4.0 to 10.0 depending on the metal ion and substitution pattern [1]. This metal‑binding capacity is absent in simple phenyl hydrazones lacking the benzotriazole nucleus. The presence of the benzotriazole moiety in the target compound therefore provides a dual‑function scaffold: the hydrazone side can engage in hydrogen bonding while the benzotriazole chelates a metal cofactor. This capability is directly relevant to the inhibition of metalloenzymes such as aromatase (CYP19) and matrix metalloproteinases, where benzotriazole‑containing compounds have demonstrated Ki values in the low‑nanomolar range [2].

Coordination Chemistry Metalloenzyme Inhibition Ligand Design

Recommended Application Scenarios for 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]propanehydrazide


Structure‑Based Design of Metalloenzyme Inhibitors Requiring a Conformationally Defined, Electron‑Withdrawing Hydrazone Ligand

The rigid (Z)-configuration of the 4-chlorophenyl hydrazone, combined with the metal‑chelating 1H‑benzotriazole ring, makes this compound a suitable scaffold for fragment‑based or structure‑guided campaigns targeting metalloenzymes such as aromatase, carbonic anhydrase, or PHGDH. The 4-chlorophenyl group's moderate electron withdrawal (σₚ = +0.23) can fine‑tune the electronic environment of the hydrazone nitrogen, potentially modulating metal‑binding affinity [1]. The preliminary PHGDH binding data provide a direct biophysical starting point for optimization [2].

Phenotypic Antimicrobial Screening Prioritizing Halogenated Benzotriazole Hydrazones

The compound belongs to a halogenated benzotriazole hydrazone subclass that, in published series, exhibits superior antimicrobial potency relative to methoxy‑ and unsubstituted phenyl analogs. Laboratories running broad‑spectrum antibacterial or antifungal panels against S. aureus, E. coli, or C. albicans should include this 4‑chlorophenyl derivative as a representative electron‑withdrawing congener, with the expectation of obtaining lower MIC values than the 4‑OMe analog based on established SAR trends [1].

Chemical Biology Probes for Hydrogen‑Bonding Networks and Conformational Analysis

The (Z)-syn‑periplanar geometry creates a unique intramolecular N–H···O hydrogen‑bonding motif absent in the (E)-isomer. This feature can be exploited as a conformational lock in the design of peptidomimetics or foldamers, or as a spectroscopic probe (e.g., via IR or NMR) to study hydrogen‑bond strengths and solvent accessibility. Researchers requiring a conformationally controlled hydrazone building block should select the (Z)-isomer for its predictable spatial arrangement, validated by crystallographic data on structurally analogous benzotriazolylpropanamides [2].

ADME‑Optimized Lead Generation with Enhanced Predicted Permeability

With a clogP of approximately 3.2—significantly higher than the 4‑OMe (clogP ≈ 2.6) and 4‑F (clogP ≈ 2.8) analogs—this compound is the preferred choice within the benzotriazole hydrazone family when improved passive membrane permeability is a design goal. The increased lipophilicity, driven by the chlorine substituent, suggests superior cell penetration in Caco‑2 or PAMPA assays, making it a first‑line candidate for cell‑based phenotypic screening and intracellular target engagement studies [1].

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